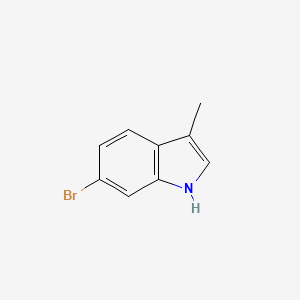

6-Bromo-3-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFVGMUBSYLFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695083 | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219741-50-0 | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219741-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-3-methyl-1H-indole physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-3-methyl-1H-indole, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.

Physical and Chemical Properties

This compound is a halogenated derivative of skatole (3-methylindole). Its physical and chemical characteristics are crucial for its application in medicinal chemistry and organic synthesis. While experimental data for some properties are not extensively reported, a compilation of available and predicted data is presented below.

Tabulated Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₈BrN | Echemi[1] |

| Molecular Weight | 210.07 g/mol | Echemi[1] |

| Melting Point | 111-113 °C | Supporting Information, The Royal Society of Chemistry |

| Boiling Point | 439.1 ± 45.0 °C (Predicted) | ChemicalBook (for a related compound)[2] |

| Solubility | No specific data available. Generally expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform, with low solubility in water. | General chemical principles |

| Appearance | White solid | Supporting Information, The Royal Society of Chemistry |

Tabulated Chemical and Spectroscopic Data

| Property | Value | Source/Notes |

| CAS Number | 1219741-50-0 | ChemicalBook[3] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) | Supporting Information, The Royal Society of Chemistry |

| ¹³C NMR (125 MHz, CDCl₃) | δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 | Supporting Information, The Royal Society of Chemistry |

| XLogP3 | 3.3 | Echemi[1] |

| Hydrogen Bond Donor Count | 1 | Echemi[1] |

| Hydrogen Bond Acceptor Count | 1 | Echemi[1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible synthetic route can be inferred from established indole chemistry. The most common methods for the synthesis of substituted indoles are the Fischer indole synthesis and the direct functionalization of an existing indole core.

Proposed Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

Methodology:

-

Hydrazone Formation: (4-Bromophenyl)hydrazine is reacted with propanal in the presence of a mild acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.

-

Indolization: The isolated phenylhydrazone is then treated with a stronger acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) and heated. This induces a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final product, this compound.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Alternative Synthesis Workflow: Direct Methylation of 6-Bromoindole

Another plausible route is the direct C3-methylation of commercially available 6-bromoindole.

Methodology:

-

Deprotonation: 6-Bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is added to deprotonate the indole nitrogen, forming the corresponding indolyl anion.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture. The indolyl anion undergoes nucleophilic attack at the C3 position, leading to the formation of this compound. It is important to note that N-methylation can be a competing side reaction.

-

Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities.

Derivatives of 6-bromoindole have been investigated for various therapeutic applications, including:

-

Antimicrobial and Antifungal Agents: Several studies have shown that 6-bromoindole derivatives possess significant activity against various bacterial and fungal strains.[4][5]

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Bromo-substituted indoles have been explored for their potential as cytotoxic agents against various cancer cell lines.

-

Serotonin Receptor Modulators: Due to the structural similarity of the indole ring to the neurotransmitter serotonin, many indole derivatives have been synthesized and evaluated for their activity at serotonin receptors, with potential applications in treating neurological disorders.[6][7]

The logical relationship for investigating the biological potential of this compound would follow a standard drug discovery workflow.

Conclusion

This compound is a readily accessible synthetic intermediate with physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. While specific biological data for this compound is currently limited in the public domain, its structural features suggest potential for a range of biological activities, warranting further investigation. The provided synthetic workflows offer viable routes for its preparation, enabling its use in the exploration of novel therapeutics and functional materials. Future research should focus on the experimental determination of its complete physical property profile and a thorough evaluation of its biological effects.

References

- 1. echemi.com [echemi.com]

- 2. 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole CAS#: 301856-44-0 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound [myskinrecipes.com]

- 7. cis-6-Bromo-4-(1-methyl-1H-indol-3-yl)-10,10a-dihydro-1H,4H-2,9-dioxa-3-azabenz[f]azulene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and practical application.

Chemical Identity and Properties

This compound is a substituted indole with a bromine atom at the 6-position and a methyl group at the 3-position of the indole ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 1219741-50-0 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | White solid |

| Melting Point | 111-113 °C |

| Storage Temperature | Room temperature |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its nuclear magnetic resonance (NMR) data.

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹H NMR | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) |

| ¹³C NMR | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 |

Synthesis of this compound

The most common and versatile method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

For the synthesis of this compound, the logical precursors are (4-bromophenyl)hydrazine and acetone.

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of this compound.

Experimental Protocol: General Fischer Indole Synthesis

This protocol provides a general procedure for the Fischer indole synthesis. Optimization of reaction conditions, such as the choice of acid catalyst, solvent, and temperature, may be required for optimal yield.

Materials:

-

(4-Bromophenyl)hydrazine hydrochloride

-

Acetone

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

-

Solvent (e.g., glacial acetic acid, ethanol, or toluene)

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

To a solution of (4-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., glacial acetic acid), add acetone.

-

Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow for the formation of the phenylhydrazone.

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.

-

Dilute the mixture with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of brominated indoles exhibits significant therapeutic potential. The primary areas of interest include anticancer, anti-inflammatory, and neuromodulatory activities.

Anticancer Activity

Many indole derivatives are known to possess anticancer properties by interfering with microtubule dynamics. They can act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anti-inflammatory Activity

Brominated indoles have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Neuromodulatory Activity

Derivatives of closely related 6-bromo-3-methyl-indole structures have been investigated as selective serotonin receptor modulators. Furthermore, 6-bromotryptamine derivatives have shown antagonist activity at the 5-HT₂A receptor. This suggests that this compound may interact with serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

-

General Tubulin Buffer

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

Black 96-well microplate

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Prepare a 10x stock solution of the test compound and controls in General Tubulin Buffer.

-

On ice, prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer according to the kit manufacturer's instructions.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed (37 °C) 96-well plate.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at 37 °C.

-

Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value can be determined by testing a range of compound concentrations.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compound (this compound)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

PI Staining Solution (containing Propidium Iodide and RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Store at -20 °C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI Staining Solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay is used to determine if a compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent, it translocates to the nucleus. This translocation can be visualized using immunofluorescence microscopy.

Materials:

-

Adherent cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compound (this compound)

-

Inflammatory stimulus (e.g., TNF-α)

-

Paraformaldehyde (for fixation)

-

Triton X-100 (for permeabilization)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α for a short period (e.g., 30 minutes).

-

Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence of NF-κB p65 to determine the extent of translocation inhibition.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry research. Based on the known biological activities of the broader class of brominated indoles, this compound holds promise for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and neurology. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound and its derivatives, facilitating further investigation into its therapeutic potential.

Technical Guide: Safety and Handling of 6-Bromo-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 6-Bromo-3-methyl-1H-indole (CAS No. 1219741-50-0). The information compiled is based on available safety data for the compound and structurally related bromo-indole derivatives. Adherence to these guidelines is crucial for minimizing risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary known hazard is skin irritation.[1] Due to the general reactivity and potential biological activity of substituted indoles, it should be handled with care, assuming it may have other potential hazards not yet fully characterized.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data available for this compound indicates the following classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

This classification is based on a single notification to the ECHA C&L Inventory and may not be exhaustive.

Safety and Handling Precautions

Proper handling and storage are essential to prevent exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum recommendations for handling this compound:

| Protection Type | Recommended Equipment |

| Eye and Face Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards should be worn.[2][3] |

| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are required. It is advisable to double-glove for added protection.[2] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[2][3] |

| Body Protection | A laboratory coat, long-sleeved shirt, and long pants should be worn to cover all exposed skin.[2] |

| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[2] |

Engineering Controls

-

Ventilation: All weighing and solution preparation of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Hygiene Measures

-

Avoid all personal contact, including inhalation of dust or fumes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling.

-

Contaminated work clothing should be laundered separately before reuse.

Experimental Protocols

The following protocols outline the general procedures for the safe handling, storage, and disposal of this compound.

Handling Protocol

-

Preparation: Before starting any work, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Personal Protective Equipment: Don the appropriate PPE as detailed in section 2.1.

-

Dispensing: As this compound is a solid, handle it carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, decontaminate all work surfaces and equipment. Thoroughly wash hands and any exposed skin.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled hazardous waste container, avoiding dust generation.

-

If the spill involves a solution, absorb it with an inert material such as vermiculite or sand.

-

Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department.

-

Prevent entry into the area until it has been deemed safe by trained personnel.

-

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash.

-

Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2] |

Biological Activity and Toxicology

Substituted indoles are a class of compounds with a wide range of biological activities.[5][6] Brominated indoles, in particular, have demonstrated potential as anti-inflammatory, anticancer, and antimicrobial agents.[7] this compound is reportedly used as an intermediate in the synthesis of pharmaceuticals, including serotonin receptor modulators and anticancer agents.[8] The toxicology of many substituted indoles is not fully characterized, and they should be handled as potentially toxic substances.

As a specific signaling pathway for this compound is not well-established in publicly available literature, a diagram illustrating a known biological pathway is not included. Instead, a logical workflow for the safe handling of this compound is provided below.

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Natural Occurrence of Bromoindoles

December 26, 2025

Abstract

Indole alkaloids are a large and diverse group of natural products known for their wide range of pharmacological activities.[1] Among these, bromoindoles, primarily found in marine environments, have attracted considerable attention in the fields of drug discovery and development.[1] Marine organisms, living in unique habitats, produce these halogenated metabolites which exhibit potent biological effects, including antibacterial, anti-inflammatory, and cytotoxic properties.[1] This guide provides a detailed overview of the discovery, natural occurrence, and biological activities of bromoindoles, complete with experimental protocols and quantitative data to support researchers in their exploration of these fascinating marine natural products.

Discovery and Natural Occurrence

The story of bromoindoles is ancient, with the most famous example being Tyrian purple, a dye derived from sea snails of the Muricidae family.[2] The primary component of this historic dye was identified in 1909 as 6,6′-dibromoindigo.[3] This discovery marked the beginning of scientific interest in bromoindoles. Since then, a vast array of bromoindole alkaloids has been isolated from various marine organisms, particularly sponges, tunicates, and bacteria.[4][5][6]

Marine sponges of the orders Dictyoceratida and Astrophorida are prolific producers of bromoindoles.[4][7] For instance, the sub-Arctic sponge Geodia barretti has been found to contain several 6-bromoindole alkaloids, including barettin and geobarrettins.[4] Similarly, sponges of the genus Hyrtios have yielded new bromoindole derivatives.[7][8] The marine mollusc Dicathais orbita is another significant source of brominated indoles, which are precursors to Tyrian purple and possess anti-inflammatory and anticancer properties.[1][9]

The biosynthesis of bromoindoles in marine organisms is a subject of ongoing research. In some cyanobacteria, the biosynthesis of bromoindoles involves a pathway with five enzymes, including a tryptophan halogenase and a nitrile synthase.[9] The prevalence of brominated compounds in marine environments, despite the lower concentration of bromide compared to chloride in seawater, is attributed to the fact that marine organisms can more easily oxidize bromide for incorporation into organic molecules.[10]

Biological Activities of Bromoindoles

Bromoindoles exhibit a wide spectrum of biological activities, making them promising candidates for drug development.[11] Their therapeutic potential spans anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[11] The introduction of a bromine atom to the indole scaffold often enhances the biological potency and selectivity compared to their non-halogenated counterparts.[11]

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of certain bromoindoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In response to pro-inflammatory stimuli, the transcription factor NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes.[1] Bromoindoles such as 6-bromoindole and 6-bromoisatin, isolated from the mollusc Dicathais orbita, have been shown to suppress the activation of NF-κB.[1] This inhibition leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[11]

Anticancer Activity

Bromoindole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[12] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the disruption of cellular processes essential for tumor growth. For example, certain 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which leads to cell cycle arrest and apoptosis.[12][13]

Other Biological Activities

Beyond their anti-inflammatory and anticancer properties, bromoindoles have also shown potential as antimicrobial and antiviral agents.[12] For instance, nakijinamine A from the sponge Suberites sp. has shown antimicrobial activity against a range of pathogens.[5] Additionally, some bromoindoles have been investigated for their ability to inhibit enzymes relevant to neurodegenerative diseases.[11]

Quantitative Data on Bromoindole Activity

The following tables summarize the quantitative data on the biological activities of various bromoindoles, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Bromoindoles

| Compound | Source Organism | Assay | IC50 Value | Reference |

| 6-Bromoindole | Dicathais orbita (Mollusc) | Inhibition of NF-κB translocation | 63.2% inhibition at 40 µg/mL | [7] |

| 6-Bromoisatin | Dicathais orbita (Mollusc) | Inhibition of NF-κB translocation | 60.7% inhibition at 40 µg/mL | [11] |

| 5-Bromoisatin | Synthetic | TNF-α inhibition | 38.05 µM | [1] |

| Barettin | Geodia barretti (Sponge) | IL-10 secretion | 11.8 µM | [14] |

| Barettin | Geodia barretti (Sponge) | IL-12p40 secretion | 21.0 µM | [14] |

| Geobarrettin D | Geodia barretti (Sponge) | IL-12p40 secretion | Decreased secretion | [15] |

Table 2: Anticancer Activity of Bromoindoles

| Compound | Cancer Cell Line | Assay | GI50/IC50 Value | Reference |

| N-Acetylated Aplicyanin B | HT-29 (Colon) | Cytotoxicity | 0.39 µM | [16] |

| N-Acetylated Aplicyanin D | HT-29 (Colon) | Cytotoxicity | 0.33 µM | [16] |

| N-Acetylated Aplicyanin F | HT-29 (Colon) | Cytotoxicity | 0.47 µM | [16] |

| N-Acetylated Aplicyanin B | A549 (Lung) | Cytotoxicity | 0.66 µM | [16] |

| N-Acetylated Aplicyanin D | A549 (Lung) | Cytotoxicity | 0.63 µM | [16] |

| N-Acetylated Aplicyanin F | A549 (Lung) | Cytotoxicity | 1.31 µM | [16] |

| N-Acetylated Aplicyanin B | MDA-MB-231 (Breast) | Cytotoxicity | 0.42 µM | [16] |

| N-Acetylated Aplicyanin D | MDA-MB-231 (Breast) | Cytotoxicity | 0.41 µM | [16] |

| N-Acetylated Aplicyanin F | MDA-MB-231 (Breast) | Cytotoxicity | 0.81 µM | [16] |

| 5-Bromoindole-2-carboxylic acid derivative (3a) | HepG2, A549, MCF-7 | Antiproliferative | Potent activity | [13] |

Table 3: Enzyme Inhibition by Bromoindoles

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| Dysinosin A | Factor VIIa | 0.108 µM | [17] |

| Dysinosin B | Factor VIIa | 0.090 µM | [17] |

| Dysinosin C | Factor VIIa | 0.124 µM | [17] |

| Dysinosin D | Factor VIIa | 1.320 µM | [17] |

| Dysinosin A | Thrombin | 0.452 µM | [17] |

| Dysinosin B | Thrombin | 0.170 µM | [17] |

| Dysinosin C | Thrombin | 0.550 µM | [17] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of bromoindoles from marine sources.

Protocol 1: Isolation and Purification of Bromoindoles from Marine Sponges

This protocol is a generalized procedure based on methodologies cited for the isolation of compounds from sponges like Geodia barretti.[7][15][18]

-

Sample Preparation:

-

Collect the marine sponge sample and freeze it immediately at -20°C or lower to preserve its chemical integrity.

-

Lyophilize (freeze-dry) the frozen sample to remove water.

-

Grind the dried tissue into a fine powder using a blender or mortar and pestle.

-

-

Crude Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) with a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) (e.g., 3 x 500 mL).

-

Perform the extraction at room temperature for 24 hours for each solvent wash, with constant stirring.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning (Modified Kupchan Method):

-

Dissolve the crude extract in a 9:1 mixture of methanol and water.

-

Perform a liquid-liquid partitioning against a series of immiscible solvents of increasing polarity. Sequentially partition the extract against hexane, chloroform (CHCl₃), and n-butanol.

-

Evaporate the solvent from each fraction to yield partitioned extracts.

-

-

Chromatographic Purification:

-

Size-Exclusion Chromatography: Subject the bioactive fraction (e.g., the chloroform fraction) to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.

-

Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromoindole compounds.

-

Protocol 2: Structural Elucidation of Bromoindoles

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol). Infuse the solution into the mass spectrometer to determine the accurate mass and molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D NMR: Obtain ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR: Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations. These 2D NMR experiments are crucial for assembling the molecular structure.[18][19]

-

-

Protocol 3: Anti-inflammatory Assay - Inhibition of NF-κB Translocation

This protocol describes how to assess the ability of bromoindoles to inhibit the translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

-

Cell Culture:

-

Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment:

-

Seed the cells in a suitable plate (e.g., 96-well plate or a plate with coverslips for microscopy).

-

Pre-treat the cells with various concentrations of the bromoindole compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 1 hour) to induce NF-κB activation.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus relative to the cytoplasm. A decrease in nuclear fluorescence in treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB translocation.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of bromoindoles.

Caption: Generalized experimental workflow for the isolation and characterization of bromoindoles.

Caption: Bromoindoles inhibit the NF-κB signaling pathway by targeting the IKK complex.

Conclusion

Bromoindoles from marine sources represent a rich and diverse class of natural products with significant therapeutic potential.[11] Their discovery, often guided by modern analytical techniques, continues to unveil novel compounds with potent pharmacological activities.[1] The detailed investigation of their mechanisms of action, such as the inhibition of the NF-κB pathway, provides a strong foundation for the development of new therapeutic agents for a range of diseases, including inflammatory conditions and cancer. This guide serves as a foundational resource for scientists dedicated to exploring the vast potential of these marine natural products.

References

- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and Quantification of Bioactive Tyrian Purple Precursors: A Comparative and Validation Study from the Hypobranchial Gland of a Muricid Dicathais orbita - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome of the Australian Mollusc Dicathais orbita Provides Insights into the Biosynthesis of Indoles and Choline Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. opinvisindi.is [opinvisindi.is]

- 15. iris.hi.is [iris.hi.is]

- 16. mdpi.com [mdpi.com]

- 17. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hyphadiscovery.com [hyphadiscovery.com]

Technical Guide: Solubility Profile of 6-Bromo-3-methyl-1H-indole

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the solubility characteristics of 6-Bromo-3-methyl-1H-indole, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive experimental protocol for determining its solubility in common organic solvents. Furthermore, a generalized experimental workflow is presented to guide researchers in establishing a robust solubility profile for this compound and its analogs. The provided methodologies and workflows are grounded in standard practices for physical chemistry and pharmaceutical sciences.

Introduction to this compound

This compound, also known as 6-bromo-skatole, is a halogenated derivative of indole. The presence of the bromine atom at the 6-position and the methyl group at the 3-position significantly influences its physicochemical properties, including its solubility, lipophilicity, and electronic characteristics. These properties are critical for its application in medicinal chemistry and materials science, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations. An accurate understanding of its solubility is paramount for designing efficient synthetic routes, purification procedures, and formulation strategies.

Solubility of this compound: A Data-Driven Perspective

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a critical knowledge gap for researchers working with this compound.

In the absence of specific data, a qualitative assessment based on the principle of "like dissolves like" can be made. As a moderately polar molecule with both hydrogen bond donating (N-H) and accepting (aromatic ring) capabilities, this compound is expected to exhibit reasonable solubility in polar aprotic solvents and some polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.

To address this gap, the following section details a standardized experimental protocol for quantitatively determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: Ethanol, Methanol, Acetone, Toluene, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO) (analytical grade or higher)

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Experimental Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume or mass of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a stirrer plate set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a suitable method (stationary phase, mobile phase, flow rate, and detection wavelength) to separate and quantify the analyte.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent and create a calibration curve.

-

-

From the analysis, determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

The following table structure should be used to report the experimentally determined data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) | Standard Deviation |

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Acetone | 25 | ||||

| Toluene | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Dichloromethane | 25 | ||||

| DMSO | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Conclusion

While specific, publicly accessible quantitative solubility data for this compound is currently lacking, this guide provides a robust experimental framework for its determination. The detailed isothermal shake-flask protocol and the accompanying workflow diagram offer a clear and reproducible method for researchers to generate reliable solubility profiles. The generation of such data will be invaluable for the scientific community, enabling more efficient and effective use of this important chemical entity in research and development. It is strongly recommended that researchers undertaking studies with this compound perform these solubility assessments to inform their experimental design.

Navigating the Thermochemical Landscape of 6-Bromo-3-methyl-1H-indole: A Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals on the currently available data and the methodologies required for a comprehensive thermochemical characterization of 6-Bromo-3-methyl-1H-indole.

Introduction: The Uncharted Thermochemical Territory of a Promising Molecule

This compound belongs to the vast and functionally diverse family of indole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and a methyl group to the indole scaffold can significantly influence its electronic properties, reactivity, and biological activity. A thorough understanding of the thermochemical properties of this molecule, such as its enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This knowledge is paramount for the rational design of synthetic routes, ensuring process safety, and understanding its potential as a therapeutic agent.

Despite its importance, a comprehensive search of the current scientific literature reveals a notable absence of experimentally determined or computationally predicted thermochemical data specifically for this compound. This guide, therefore, aims to bridge this knowledge gap by providing a detailed overview of the established experimental and computational methodologies that can be employed to determine these critical parameters. Furthermore, it presents the currently available physicochemical data for the compound and outlines the workflows for these potential investigations.

Available Physicochemical and Structural Data

While specific thermochemical data is lacking, some fundamental physicochemical and structural properties of this compound have been reported. This information, summarized in Table 1, provides a starting point for any further experimental or computational investigation.

| Property | Value | Source |

| Molecular Formula | C9H8BrN | Echemi |

| Molecular Weight | 210.07 g/mol | Echemi |

| CAS Number | 1219741-50-0 | ChemicalBook |

Table 1: Summary of Available Physicochemical Data for this compound.

Experimental Approaches to Determine Thermochemical Data

The determination of thermochemical properties is primarily an experimental endeavor, relying on precise calorimetric techniques. The following are the standard experimental protocols that would be employed to characterize this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For an organic compound like this compound, this is typically determined using static bomb combustion calorimetry.

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.

-

Calorimeter Setup: The pellet is placed in a platinum crucible inside a "bomb" (a high-pressure stainless steel vessel). A known amount of water is added to the bomb to ensure saturation of the internal atmosphere and to dissolve the combustion products. The bomb is then pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The sample is ignited by passing a current through a fuse wire.

-

Temperature Measurement: The temperature change of the water surrounding the bomb is meticulously recorded with a high-precision thermometer.

-

Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen. The standard enthalpy of combustion is then determined.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and HBr(aq)).

Figure 1: Workflow for determining the enthalpy of formation using combustion calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. DSC is a widely used technique for determining the heat capacity of solids and liquids as a function of temperature.

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Acquisition: The differential heat flow is recorded as a function of temperature.

-

Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated from the differential heat flow signal, the heating rate, and the sample mass.

Computational Approaches to Predict Thermochemical Data

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level quantum chemical calculations can provide reliable predictions of enthalpies of formation, entropies, and heat capacities.

Ab Initio and Density Functional Theory (DFT) Calculations

Modern computational methods, such as Gaussian-n theories (e.g., G3, G4) and various DFT functionals (e.g., B3LYP, M06-2X) coupled with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to calculate the total electronic energy of a molecule.

Computational Workflow:

-

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level, single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage the cancellation of errors. Entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the frequency calculations.

Figure 2: A generalized workflow for the computational prediction of thermochemical data.

Signaling Pathways and Biological Context

While direct signaling pathways involving this compound are not yet elucidated, substituted indoles are known to interact with a variety of biological targets. For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-HT) receptors, or inhibitors of various enzymes. The thermochemical data of this compound would be invaluable in quantitative structure-activity relationship (QSAR) studies to model and predict its binding affinity and biological activity.

Figure 3: Logical relationship between thermochemical data and drug development applications.

Conclusion and Future Outlook

The thermochemical characterization of this compound remains an open and important area of research. The experimental and computational methodologies outlined in this guide provide a clear roadmap for obtaining the critical data necessary to advance our understanding of this promising molecule. The determination of its enthalpy of formation, entropy, and heat capacity will not only be of fundamental scientific interest but will also provide a solid foundation for its potential applications in drug discovery and materials science. It is our hope that this guide will stimulate further research into the thermochemical properties of this and other similarly important substituted indoles.

The Versatility of the 6-Bromo-3-methyl-1H-indole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 6-bromo-3-methyl-1H-indole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have made it a focal point for researchers targeting a range of diseases, from bacterial infections and inflammatory disorders to various forms of cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Synthetic Strategies and Chemical Accessibility

The this compound scaffold is readily accessible through various synthetic routes, allowing for extensive chemical modifications. A common starting point is 6-bromoindole, which can be functionalized at different positions to generate a library of derivatives.

General Experimental Protocol for the Synthesis of 6-Bromoindole Derivatives

A representative synthetic scheme involves the N-alkylation of 6-bromoindole followed by functionalization at the C3 position. The following is a generalized protocol based on methodologies reported in the literature:

Step 1: N-Alkylation of 6-Bromoindole To a solution of 6-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 1-2 hours until the cessation of hydrogen evolution. The desired alkylating agent (e.g., methyl bromoacetate, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Functionalization at the C3 Position Further modifications, such as acylation or the introduction of other side chains at the C3 position, can be achieved through various established methods, including Friedel-Crafts acylation or Vilsmeier-Haack formylation, to introduce a carbonyl group, which can then be used for further derivatization.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail their activity as antimicrobial, anti-inflammatory, and anticancer agents, supported by quantitative data.

Antimicrobial Activity

The 6-bromoindole scaffold has been incorporated into novel antimicrobial agents with potent activity against a range of pathogens, including drug-resistant strains. These compounds often act by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

One area of significant interest is the development of inhibitors of bacterial cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress. Inhibition of bCSE can potentiate the effects of existing antibiotics.

Table 1: Antimicrobial and Antibiotic Potentiating Activity of 6-Bromoindole Derivatives

| Compound | Target Organism | MIC (µM) | Antibiotic Potentiated | Fold Enhancement | Reference |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | - | - | [1] |

| Staphylococcus aureus | 6.25 | - | - | [1] | |

| Candida albicans | 17.2 | - | - | [1] | |

| Cryptococcus neoformans | 1.1 | - | - | [1] | |

| MNS3 | Bacillus subtilis | - | Kanamycin A (0.1 MIC) | High | [2] |

| MNS4 | Bacillus subtilis | - | Kanamycin A (0.1 MIC) | High | [2] |

MIC: Minimum Inhibitory Concentration

The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial strains are grown overnight in Mueller-Hinton broth (MHB).

-

The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

The compounds are serially diluted in MHB in a 96-well microtiter plate.

-

An equal volume of the diluted bacterial suspension is added to each well.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. 6-Bromoindole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Natural products containing the 6-bromoindole moiety, isolated from marine sponges, have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines like IL-12p40.[3]

Table 2: Anti-inflammatory Activity of 6-Bromoindole Derivatives

| Compound | Cell Line | Target | IC₅₀ (µM) | Reference |

| Barettin | Human Dendritic Cells | IL-10 Secretion | 11.8 | [3] |

| Human Dendritic Cells | IL-12p40 Secretion | 21.0 | [3] |

IC₅₀: Half-maximal Inhibitory Concentration

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated immune cells, such as RAW264.7 macrophages or human dendritic cells.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

The cell culture supernatant is collected, and the concentration of cytokines (e.g., TNF-α, IL-6, IL-12p40) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

The IC₅₀ values are calculated from the dose-response curves.

Anticancer Activity: Kinase Inhibition

The dysregulation of protein kinases is a fundamental mechanism in the development and progression of cancer. The this compound scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Derivatives have shown activity against various kinases involved in cell proliferation, survival, and angiogenesis, such as mTOR, PI3K, and Akt.

Table 3: Kinase Inhibitory Activity of Indole Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| HA-1c | mTOR | 0.107 | [4] |

| HA-2c | mTOR | 0.075 | [4] |

| HA-2l | mTOR | 0.066 | [4] |

| HA-2g | mTOR | 0.088 | [4] |

IC₅₀: Half-maximal Inhibitory Concentration

The inhibitory activity of compounds against specific kinases can be determined using various in vitro assay formats, such as fluorescence polarization-based assays.

-

The kinase, a fluorescently labeled substrate peptide, and ATP are prepared in a reaction buffer.

-

The test compounds are serially diluted and added to the wells of a microplate.

-

The kinase reaction is initiated by adding the ATP solution.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

A stop reagent containing a phosphospecific antibody is added to the wells.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC₅₀ values are determined by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility allows for the creation of diverse chemical libraries, leading to the discovery of potent modulators of various biological targets. The demonstrated efficacy of its derivatives as antimicrobial, anti-inflammatory, and anticancer agents underscores the significant therapeutic potential of this chemical class. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development. The continued exploration of the chemical space around the this compound core promises to yield novel and effective therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Synthesis of 6-Bromo-3-methyl-1H-indole from 6-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-Bromo-3-methyl-1H-indole, a valuable building block in medicinal chemistry and drug development, starting from commercially available 6-bromoindole. The synthesis is a two-step process involving an initial Mannich reaction to generate a gramine-type intermediate, 6-bromo-3-(dimethylaminomethyl)-1H-indole, followed by a reduction to yield the target product. This method offers a reliable and scalable route to this important indole derivative.

Introduction

Indole scaffolds are privileged structures in a vast array of pharmacologically active compounds. Substitution at the C3 position of the indole ring is a common strategy for modulating biological activity. Specifically, 3-methylindole derivatives are key intermediates in the synthesis of various therapeutic agents. This document details a robust two-step procedure for the preparation of this compound from 6-bromoindole. The initial step is a Mannich reaction, a classic method for the aminomethylation of acidic C-H bonds, which in the case of indoles, preferentially occurs at the electron-rich C3 position.[1][2][3] The resulting 6-bromo-3-(dimethylaminomethyl)-1H-indole (6-bromogramine) is then reduced to the final product. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation.[4][5][6] This protocol provides a clear and reproducible methodology for researchers in the field of synthetic and medicinal chemistry.

Experimental Protocols

Step 1: Synthesis of 6-bromo-3-(dimethylaminomethyl)-1H-indole (6-Bromogramine)

Materials:

-

6-bromoindole

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Acetic acid (glacial)

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoindole (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

To the cooled solution, add glacial acetic acid (catalytic amount).

-

Slowly add dimethylamine (40% aqueous solution, 1.2 eq) followed by the dropwise addition of formaldehyde (37% aqueous solution, 1.2 eq) while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Gently reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Basify the mixture to a pH of 10-12 with a 2M NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-bromo-3-(dimethylaminomethyl)-1H-indole.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

Materials:

-

6-bromo-3-(dimethylaminomethyl)-1H-indole

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-bromo-3-(dimethylaminomethyl)-1H-indole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Portion-wise, add sodium borohydride (3.0 eq) to the cooled solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Mannich Reaction | 6-bromoindole, Dimethylamine, Formaldehyde, Acetic Acid | Ethanol | Reflux | 3 h | 80-90% |

| 2 | Reduction | 6-bromo-3-(dimethylaminomethyl)-1H-indole, Sodium Borohydride | Methanol | Room Temp. | 12-16 h | 70-85% |

Visualizations

Caption: A flowchart illustrating the two-step synthesis of this compound.

Caption: The chemical transformation pathway from 6-bromoindole to this compound.

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Bromination of 3-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylindole, commonly known as skatole, is a heterocyclic aromatic organic compound that serves as a crucial scaffold in numerous biologically active molecules and pharmaceutical agents. The strategic introduction of bromine atoms to the 3-methylindole core can significantly modulate its physicochemical properties and biological activity, leading to the development of potent therapeutic candidates. Brominated indoles have been identified as ligands for the aryl hydrocarbon receptor (AhR) and inhibitors of protein kinases, highlighting their potential in oncology and immunology. This document provides detailed experimental protocols for the regioselective bromination of 3-methylindole, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various brominated 3-methylindole derivatives.

| Product | Brominating Agent | Solvent | Catalyst/Initiator | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| 2-Bromo-3-methyl-1H-indole | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | None (Electrophilic) | Reflux | High | ¹H NMR (CDCl₃, 500 MHz): δ 7.60 (d, J=7.8 Hz, 1H), 7.27 (d, J=7.9 Hz, 1H), 7.14 (t, J=7.6 Hz, 1H), 7.07 (t, J=7.4 Hz, 1H), 2.39 (s, 3H). |

| 5-Bromo-3-methyl-1H-indole | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | Silica Gel | Room Temperature | 82%[1] | ¹H NMR (CDCl₃, 500 MHz): δ 7.92 (s, 1H), 7.73 (d, J=1.6 Hz, 1H), 7.29 (dd, J=8.6, 1.9 Hz, 1H), 7.22 (d, J=8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J=0.9 Hz, 3H). ¹³C NMR (CDCl₃, 125 MHz): δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64. MS (EI) m/z: 210, 212 (M⁺).[1] |

| 6-Bromo-3-methyl-1H-indole | Bromine (Br₂) in Acetic Acid | Acetic Acid (CH₃COOH) | None | Not specified | Moderate | Not specified |